molecular formula C26H30ClN3O6 B1678739 Nicardipine hydrochloride CAS No. 54527-84-3

Nicardipine hydrochloride

Cat. No.: B1678739
CAS No.: 54527-84-3
M. Wt: 516.0 g/mol
InChI Key: AIKVCUNQWYTVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicardipine hydrochloride is a second-generation dihydropyridine (DHP) calcium channel blocker (CCB) that selectively inhibits voltage-dependent L-type calcium channels in vascular smooth muscle cells. This results in vasodilation, reduced systemic vascular resistance, and lowered blood pressure . It is clinically approved for hypertension, angina pectoris, and cerebrovascular disorders, with off-label use in pediatric hypertension due to its rapid onset and titratability .

Preparation Methods

Synthetic Routes: Nicardipine hydrochloride can be synthesized through various routes. One common method involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with 3-[β-(N-benzyl-N-methyl)amino]ethyl 5-methyl ester hydrochloride. The synthetic process includes esterification, nitration, and subsequent reduction steps.

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific proprietary methods employed by pharmaceutical manufacturers may not be publicly disclosed.

Chemical Reactions Analysis

Nicardipine hydrochloride undergoes several chemical reactions:

  • Esterification : Formation of the ester group during synthesis.
  • Reduction : Reduction of the nitro group to an amino group.
  • Carboxylation : Introduction of carboxylic acid groups.
  • Amidation : Formation of the amide bond.

Common reagents include reducing agents (such as hydrogen gas and a catalyst), acid chlorides, and base-catalyzed reactions. The major product formed is this compound itself.

Scientific Research Applications

Chemistry::

  • Nicardipine hydrochloride serves as a valuable reference compound for studying calcium channel blockers and their effects on ion channels.
  • Researchers explore its interactions with other drugs and its binding affinity to specific receptors.
Biology and Medicine::
  • In biology, it aids investigations into cellular calcium regulation and its impact on vascular smooth muscle.
  • In medicine, it is used to manage hypertension and angina, contributing to cardiovascular health.
Industry::
  • Pharmaceutical companies utilize this compound in drug formulations and as a standard for quality control.

Mechanism of Action

Nicardipine selectively inhibits calcium influx through L-type voltage-gated calcium channels in vascular smooth muscle cells. By reducing peripheral vascular resistance, it lowers blood pressure. Its effects on coronary blood flow increase oxygen supply to the heart.

Comparison with Similar Compounds

Pharmacokinetic Profile :

  • Bioavailability : Oral bioavailability is 30–35% due to extensive first-pass metabolism .
  • Half-life : 2–4 hours, necessitating dosing 2–3 times daily for immediate-release formulations .
  • Metabolism : Hepatic via cytochrome P450 enzymes (CYP3A4), producing inactive metabolites .

Formulation Challenges :
Nicardipine hydrochloride exhibits poor aqueous solubility and photodegradation susceptibility, requiring specialized formulations. Recent advancements include oral liquids for pediatric use (2 mg/mL), which maintain >90% stability for 365 days at 5°C , and sustained-release solid dispersions to enhance bioavailability .

Pharmacokinetic and Pharmacodynamic Differences

Parameter This compound Nifedipine Amlodipine Diltiazem
Class Dihydropyridine (DHP) DHP DHP Non-DHP (Benzothiazepine)
Bioavailability 30–35% 45–50% 64–90% 40%
Half-life (hours) 2–4 2–5 30–50 3–4.5
Dosing Frequency 2–3 times daily 2–3 times daily Once daily 3–4 times daily
Vascular Selectivity High (cerebral, coronary) Moderate (peripheral) High (peripheral) Moderate (cardiac)

Key Observations :

  • Nicardipine’s short half-life necessitates frequent dosing compared to amlodipine but offers rapid titration in acute settings .
  • Unlike non-DHPs (e.g., diltiazem), DHPs like nicardipine have minimal cardiac conduction effects, making them safer in patients with bradyarrhythmias .

Hypertension Management

  • Nicardipine vs. Placebo : A double-blind study (n=50) showed nicardipine (30 mg TID) reduced systolic/diastolic BP by 21.2/15.0 mmHg versus 0.7/2.9 mmHg for placebo (p<0.001) .
  • Nicardipine vs. Diuretics : In elderly hypertensives, nicardipine (20 mg BID) demonstrated equivalent cardiovascular event rates to trichlormethiazide (2 mg daily) over 5 years (27.8 vs. 26.8 events/1000 person-years; p=0.923) .

Heart Failure

Nicardipine acutely reduces pulmonary capillary wedge pressure (-25%) and systemic vascular resistance (-35%) without compromising cardiac output, a profile distinct from non-vasoselective CCBs .

Analytical Methodologies

Nicardipine-Specific Assays :

  • HPLC-MS/MS : Validated for plasma quantification (sensitivity: 2.5–150 ng/mL; precision: ±4%) .
  • Forced Degradation Studies : Nicardipine degrades under alkaline conditions (pH 12.38) but remains stable in acidic environments (pH 1.04) .

Comparative Advantages :

Biological Activity

Nicardipine hydrochloride is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension and angina pectoris. Its mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied, revealing significant insights into its biological activity.

Nicardipine exerts its pharmacological effects by inhibiting the influx of extracellular calcium ions through the membranes of myocardial and vascular smooth muscle cells. This inhibition occurs through several mechanisms:

  • Deformation of Calcium Channels : Nicardipine alters the conformation of calcium channels, preventing calcium entry.
  • Inhibition of Ion-Control Gating : It interferes with the gating mechanisms that control ion flow.
  • Calcium Release Interference : Nicardipine may also disrupt the release of calcium from the sarcoplasmic reticulum.

The resultant decrease in intracellular calcium leads to:

  • Dilation of coronary and systemic arteries
  • Increased oxygen delivery to myocardial tissue
  • Decreased total peripheral resistance and systemic blood pressure
  • Reduced afterload on the heart .

Pharmacokinetics

  • Absorption : Nicardipine is completely absorbed but undergoes first-pass metabolism, resulting in a bioavailability of approximately 35% following oral administration.
  • Volume of Distribution : The volume of distribution is about 8.3 L/kg.
  • Protein Binding : Over 95% of nicardipine binds to plasma proteins.
  • Metabolism : It is extensively metabolized in the liver, with a half-life of approximately 8.6 hours.
  • Clearance : The clearance rate is about 0.4 L/hr·kg when administered via infusion .

Case Studies and Clinical Trials

  • Hypertension Management :
    A double-blind study involving 50 patients with mild essential hypertension demonstrated that nicardipine significantly reduced mean supine systolic/diastolic blood pressure by 21.2/15.0 mm Hg compared to a placebo group (P < 0.001) after six weeks .
  • Acute Respiratory Failure :
    A case report highlighted a patient who developed acute respiratory failure following nicardipine administration for hypertension management. The patient's condition improved significantly after discontinuing nicardipine, suggesting potential adverse effects related to its vasodilatory properties .
  • Vascular Injury :
    Research indicated that nicardipine can cause dose-dependent cell injury in human dermal microvascular endothelial cells, characterized by decreased cell viability and increased autophagic activity . This highlights a critical consideration regarding its safety profile in clinical settings.

Adverse Effects

Common adverse effects associated with nicardipine include:

  • Headache
  • Flushing
  • Peripheral edema
  • Local thrombophlebitis following intravenous administration .

Summary Table of Key Findings

ParameterValue/Description
MechanismCalcium channel blockade
Bioavailability~35%
Volume of Distribution8.3 L/kg
Protein Binding>95%
Half-life~8.6 hours
Common Adverse EffectsHeadache, flushing, peripheral edema

Q & A

Basic Research Questions

Q. How is Nicardipine Hydrochloride quantified in pharmaceutical formulations using HPLC?

this compound is quantified via reversed-phase HPLC with UV detection. The assay involves comparing peak areas of the sample (rU) and a USP reference standard (rS) using the formula:

Result=(rUrS)×(CSCU)×100\text{Result} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times 100

where CSC_S and CUC_U are the concentrations of the standard and sample, respectively. Acceptance criteria require 90–110% recovery . Mobile phases often combine sodium perchlorate buffer (pH 2.5) with acetonitrile/methanol (500:500) for impurity profiling .

Q. What are the primary pharmacological targets of this compound?

Nicardipine selectively inhibits L-type calcium channels in vascular smooth muscle, with an IC50 of 1 µM in cardiac tissues. This inhibition reduces arterial contraction, lowering blood pressure and improving cerebral perfusion in conditions like hypertensive crises .

Q. How is in vitro dissolution testing performed for this compound tablets?

USP Apparatus II (paddle) at 50 rpm is used with 900 mL of 0.1 N HCl at 37°C. Samples are withdrawn at intervals (e.g., 5, 10, 15 min) and analyzed spectrophotometrically at 235 nm. The target is ≥80% dissolution within 5 minutes (Q value) to ensure rapid release .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between this compound batches?

Impurity analysis requires gradient HPLC with relative response factor (RRF) adjustments for specific degradants (e.g., N-benzyl-N-methyl-ethanolamine). Calculate impurity levels using:

Impurity %=(rimpurityrS)×(CSCU)×RRF×100\text{Impurity \%} = \left(\frac{r_{\text{impurity}}}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times \text{RRF} \times 100

Acceptance limits for individual impurities are typically ≤0.5%, with total impurities ≤2.0% . Contradictions may arise from varying mobile phase compositions or column aging, necessitating method revalidation .

Q. What strategies improve the bioavailability of this compound in oral formulations?

  • Cyclodextrin Complexation : β-cyclodextrin inclusion complexes enhance solubility and prolong activity by stabilizing the drug in the hydrophobic cavity. This increases AUC by ~40% in pharmacokinetic studies .
  • Orally Disintegrating Tablets (ODTs) : Co-processing with superdisintegrants (e.g., crospovidone) and sweeteners (e.g., stevia) accelerates disintegration (<30 sec) without compromising stability .

Q. How do researchers validate this compound’s stability in intravenous solutions?

Stability studies assess degradation under stress conditions (light, heat, pH extremes). For example:

  • Light exposure : Store injections in amber glass to prevent photodegradation.
  • pH sensitivity : Buffered solutions (pH 3.5–5.5) minimize hydrolysis.
  • Temperature : Storage at 25°C retains >95% potency for 24 hours in 0.9% NaCl .

Q. What experimental designs optimize controlled-release formulations of this compound?

Central composite design (CCD) is used to optimize osmotic pump tablets. Critical factors include:

  • Osmogen concentration (e.g., NaCl): Controls release rate.
  • Coating thickness : Adjusts lag time (e.g., 2–4 hr). Response surface modeling ensures zero-order kinetics over 12–24 hours .

Q. Data Contradictions and Methodological Considerations

Q. Why do assay results vary between HPLC and UV spectrophotometry?

UV spectrophotometry (235 nm) may overestimate potency due to interference from excipients (e.g., sorbitol) or degradation products. HPLC provides specificity by isolating the Nicardipine peak, reducing variability .

Q. How to address conflicting IC50 values in calcium channel inhibition studies?

Variability arises from tissue-specific receptor subtypes (e.g., vascular vs. cardiac L-type channels). Standardize assays using:

  • Cell lines : Human aortic smooth muscle cells for vascular IC50.
  • Electrophysiology : Patch-clamp techniques to measure channel blockade .

Q. Tables for Key Parameters

Parameter Specification Reference
HPLC Assay Range 90.0–110.0% of labeled claim
Dissolution Q Value ≥80% in 5 minutes
Impurity Limits Individual ≤0.5%, Total ≤2.0%
Bioavailability (AUC) ~40% increase with β-cyclodextrin

Properties

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKVCUNQWYTVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046992
Record name Nicardipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69441-18-5, 54527-84-3
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[2-[methyl(phenylmethyl)amino]ethyl] ester, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69441-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicardipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54527-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicardipine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054527843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzyl(methyl)amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069441185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NICARDIPINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicardipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylatemonohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICARDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BC5011K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid (3.32 g, 0.01 mole), N-(2-hydroxyethyl)-N-benzyl-methylamine (4.98 g) and N,N'-dicyclohexylcarbodiimide (DCC) (2.05 g) is stirred at 60°-80° C. for 1 hour. To the reaction mixture chloroform (16 ml) is added and the mixture is washed with water (3×50 ml). Then the organic layer is washed with a 10% aqueous solution of HCl (16 ml) and water (3×10 ml). The organic layer is dried with anhydrous Na2SO4 and the solvent is evaporated in vacuo. The oily residue is dissolved in ethyl acetate (18 ml) and stirred at 0° C. for 2 hours. The precipitate, which separates, is filtered off, dried in vacuo and recrystallized from acetone. Thus, there is obtained the title compound nicardipine hydrochloride (4.4 g, 85.4%).
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nicardipine hydrochloride
Nicardipine hydrochloride
Nicardipine hydrochloride
Nicardipine hydrochloride
Nicardipine hydrochloride
Nicardipine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.